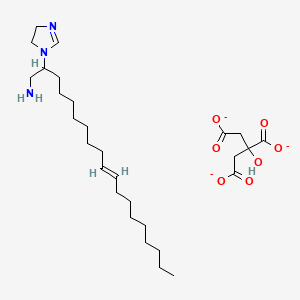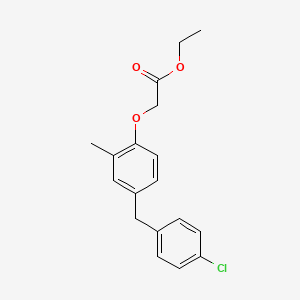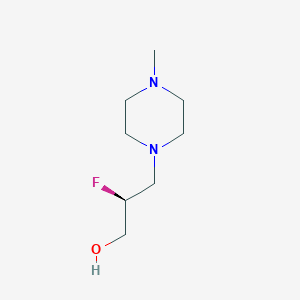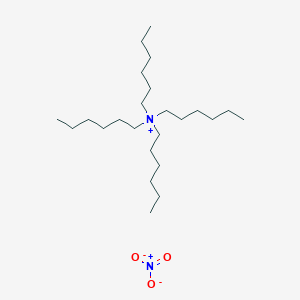
Tetrahexylammonium nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrahexylammonium nitrate is a quaternary ammonium compound with the chemical formula [CH3(CH2)5]4N(NO3). It is known for its ionic liquid properties at ambient temperature and is used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrahexylammonium nitrate can be synthesized through the reaction of tetrahexylammonium bromide with silver nitrate. The reaction typically involves dissolving tetrahexylammonium bromide in an organic solvent such as acetonitrile, followed by the addition of silver nitrate. The resulting mixture is stirred at room temperature, leading to the formation of this compound and silver bromide as a byproduct .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reaction between tetrahexylammonium bromide and silver nitrate, with careful control of reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Tetrahexylammonium nitrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can also occur, depending on the reagents and conditions used.
Substitution: The nitrate ion can be substituted with other anions in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out in organic solvents like acetonitrile or methanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different nitrate derivatives, while substitution reactions can produce various tetrahexylammonium salts .
Scientific Research Applications
Tetrahexylammonium nitrate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of tetrahexylammonium nitrate involves its interaction with molecular targets and pathways. As an ionic liquid, it can disrupt cell membranes and interfere with cellular processes. The nitrate ion can also participate in redox reactions, contributing to its biological and chemical effects .
Comparison with Similar Compounds
Similar Compounds
Tetrahexylammonium bromide: Similar in structure but contains a bromide ion instead of a nitrate ion.
Tetraethylammonium: A smaller quaternary ammonium compound with ethyl groups instead of hexyl groups.
Uniqueness
Tetrahexylammonium nitrate is unique due to its combination of long alkyl chains and a nitrate ion, which imparts distinct ionic liquid properties and reactivity. This makes it particularly useful in applications requiring specific solubility and reactivity characteristics .
Properties
CAS No. |
682-03-1 |
|---|---|
Molecular Formula |
C24H52N2O3 |
Molecular Weight |
416.7 g/mol |
IUPAC Name |
tetrahexylazanium;nitrate |
InChI |
InChI=1S/C24H52N.NO3/c1-5-9-13-17-21-25(22-18-14-10-6-2,23-19-15-11-7-3)24-20-16-12-8-4;2-1(3)4/h5-24H2,1-4H3;/q+1;-1 |
InChI Key |
LHIGLAVLYYKORA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC.[N+](=O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-Bromobenzyl)sulfanyl]-6-ethoxypyridazine](/img/structure/B13768453.png)
![Diethyl 1,2,6-trimethyl-1,4-dihydro[4,4'-bipyridine]-3,5-dicarboxylate--hydrogen iodide (1/1)](/img/structure/B13768461.png)
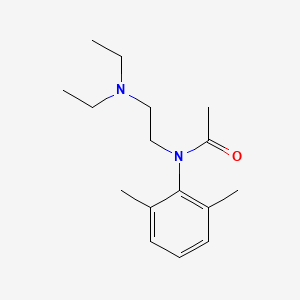

![Phenol, 4,4'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[2-methyl-](/img/structure/B13768473.png)
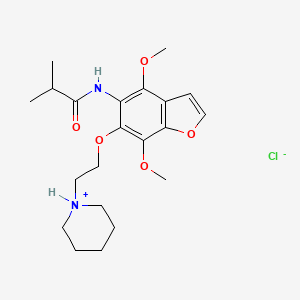
![2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl dihydrogen phosphate;phosphoric acid;chloride](/img/structure/B13768481.png)

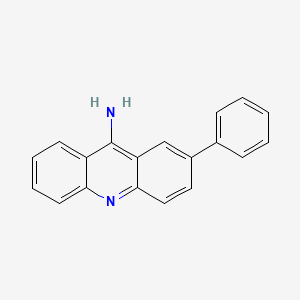
![Benzonitrile, 2-[2-(4-chlorophenyl)ethenyl]-5-(2H-naphtho[1,2-d]triazol-2-yl)-](/img/structure/B13768503.png)

